molecular formula C11H11N5O3 B457596 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide CAS No. 514800-73-8

4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

Cat. No.: B457596
CAS No.: 514800-73-8
M. Wt: 261.24g/mol
InChI Key: OXNHMUWLDLXYPM-UHFFFAOYSA-N
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Description

4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a chemical compound that features a benzohydrazide moiety linked to a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves the reaction of 4-nitro-1H-pyrazole with benzohydrazide. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-((4-Amino-1H-pyrazol-1-yl)methyl)benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is unique due to the presence of both a nitro-substituted pyrazole ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a compound characterized by its unique structure, which combines a nitro-substituted pyrazole ring with a benzohydrazide moiety. This combination is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C11H11N5O3C_{11}H_{11}N_{5}O_{3}, with a molecular weight of 247.21 g/mol. The presence of the nitro group and the hydrazide functionality provides potential sites for biological interaction, influencing its activity against various biological targets.

Synthesis

The synthesis typically involves the reaction of 4-nitro-1H-pyrazole with benzohydrazide under reflux conditions, often utilizing ethanol as a solvent. This method can yield high purity and yield, essential for subsequent biological testing.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, certain pyrazole compounds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This activity suggests that this compound could be explored for treating inflammatory conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The nitro group in this compound may undergo bioreduction to form reactive intermediates that can induce apoptosis in cancer cells . In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Effects
A series of experiments were conducted to assess the anti-inflammatory effects of different pyrazole compounds. The results showed that derivatives similar to this compound significantly reduced edema in animal models, indicating strong anti-inflammatory activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cytotoxicity : Through bioreduction, the nitro group can generate reactive species that induce cellular stress and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidineSimilar pyrazole ringModerate antimicrobial
4-Nitro-1H-pyrazoleCore structure without benzohydrazideAnti-inflammatory

Properties

IUPAC Name

4-[(4-nitropyrazol-1-yl)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-14-11(17)9-3-1-8(2-4-9)6-15-7-10(5-13-15)16(18)19/h1-5,7H,6,12H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHMUWLDLXYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197292
Record name 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-73-8
Record name 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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